molecular formula C18H20O2S B14340646 3,4-Dimethoxy-3,4-diphenylthiolane CAS No. 92929-49-2

3,4-Dimethoxy-3,4-diphenylthiolane

Cat. No.: B14340646
CAS No.: 92929-49-2
M. Wt: 300.4 g/mol
InChI Key: BOJRBEPACRKSCI-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-3,4-diphenylthiolane is a sulfur-containing heterocyclic compound featuring a saturated five-membered thiolane ring with methoxy (-OCH₃) and phenyl (C₆H₅) substituents at positions 3 and 4. Its structure combines electron-donating methoxy groups with aromatic phenyl moieties, influencing its electronic, steric, and solubility properties. The compound is commercially available (e.g., listed in Biopharmacule Speciality Chemicals catalogs) but lacks extensive toxicological characterization, necessitating careful handling .

Properties

CAS No.

92929-49-2

Molecular Formula

C18H20O2S

Molecular Weight

300.4 g/mol

IUPAC Name

3,4-dimethoxy-3,4-diphenylthiolane

InChI

InChI=1S/C18H20O2S/c1-19-17(15-9-5-3-6-10-15)13-21-14-18(17,20-2)16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3

InChI Key

BOJRBEPACRKSCI-UHFFFAOYSA-N

Canonical SMILES

COC1(CSCC1(C2=CC=CC=C2)OC)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethoxy-3,4-diphenylthiolane typically involves the reaction of 3,4-dimethoxybenzaldehyde with thiolane derivatives under specific conditions. One common method includes the use of a phase-transfer catalyst to facilitate the reaction between the aldehyde and thiolane in the presence of a base .

Industrial Production Methods: Industrial production of 3,4-Dimethoxy-3,4-diphenylthiolane may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethoxy-3,4-diphenylthiolane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,4-Dimethoxy-3,4-diphenylthiolane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of advanced materials and chemical sensors

Mechanism of Action

The mechanism of action of 3,4-Dimethoxy-3,4-diphenylthiolane involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting or modulating their activity.

    Pathways Involved: It may influence oxidative stress pathways, leading to its antioxidant effects. .

Comparison with Similar Compounds

Substituent Variations: Methoxy vs. Hydroxy Groups

A closely related analog, 3,4-dihydroxy-3,4-diphenylthiolane , replaces methoxy groups with hydroxyl (-OH) substituents. Key differences include:

  • Polarity and Solubility : Hydroxy groups enhance polarity and hydrogen-bonding capacity, increasing water solubility compared to the lipophilic methoxy analog.
  • Reactivity : Hydroxy groups are more prone to oxidation and participate in acid-base interactions, whereas methoxy groups stabilize aromatic systems via resonance donation.
  • Biological Activity: Hydroxy-substituted thiolanes may exhibit stronger antioxidant properties, analogous to phenolic compounds like caffeic acid ().

Heterocycle Modifications: Thiolane vs. Tetrahydrofuran (THF)

Replacing the sulfur atom in the thiolane ring with oxygen yields 3,4-dimethoxy-3,4-diphenyltetrahydrofuran . Differences include:

  • Electronic Effects : Sulfur’s lower electronegativity compared to oxygen reduces ring strain and alters electron density distribution.
  • Synthetic Accessibility: Thiolanes are less common than oxygenated analogs, requiring specialized synthetic routes (e.g., selective hydrogenation, as noted in ).

Halogen-Substituted Analogs

Fluorinated derivatives, such as 3,4-difluorophenylacetic acid (), differ significantly:

  • Electron-Withdrawing Effects : Fluorine substituents reduce electron density, contrasting with methoxy’s electron-donating nature. This impacts reactivity in electrophilic substitution reactions.

Stereochemical Considerations

Stereochemistry plays a critical role in the properties of such compounds. For example, highlights discrepancies in NMR data for dihydro-3,4-dimethoxycubebin isomers due to non-selective hydrogenation during synthesis. Similarly, 3,4-Dimethoxy-3,4-diphenylthiolane’s stereochemistry (e.g., cis vs. trans configurations) could influence:

  • Crystallinity : Diastereomers may exhibit distinct melting points and solubility.
  • Biological Interactions : Enantiomers might display divergent pharmacological activities, as seen in chiral amines like (R)-(+)-(3,4-Dimethoxy)benzyl-1-phenylethylamine ().

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